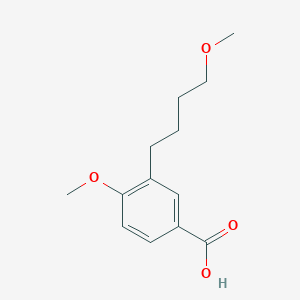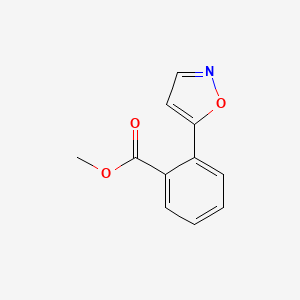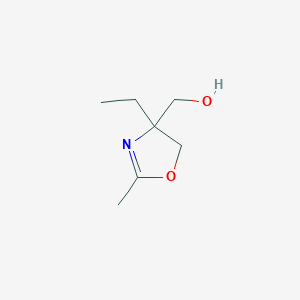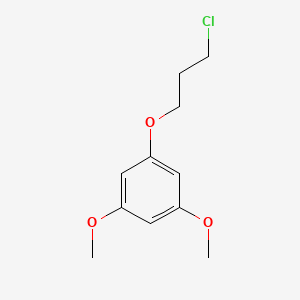![molecular formula C10H17NO B8358564 Octahydropyrido[1,2-a]azepin-8(2h)-one](/img/structure/B8358564.png)
Octahydropyrido[1,2-a]azepin-8(2h)-one
Overview
Description
Octahydropyrido[1,2-a]azepin-8(2h)-one is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique bicyclic framework. The presence of the nitrogen atom in the bicyclic structure imparts distinctive chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydropyrido[1,2-a]azepin-8(2h)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions can lead to the formation of the bicyclic structure. The choice of reagents, solvents, and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrido[1,2-a]azepin-8(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Octahydropyrido[1,2-a]azepin-8(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Octahydropyrido[1,2-a]azepin-8(2h)-one involves its interaction with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Octahydropyrido[1,2-a]azepin-8(2h)-one can be compared with other similar compounds, such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene:
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a nitrogen atom, used in organic synthesis as a base and catalyst.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinctive reactivity and applications in various fields.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,3,4,6,7,9,10,10a-octahydro-1H-pyrido[1,2-a]azepin-8-one |
InChI |
InChI=1S/C10H17NO/c12-10-5-4-9-3-1-2-7-11(9)8-6-10/h9H,1-8H2 |
InChI Key |
NGFUOCDADAEURT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC(=O)CCC2C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

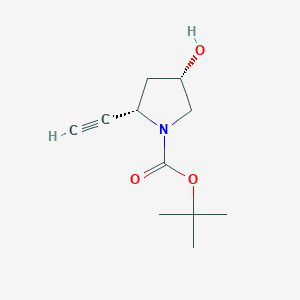

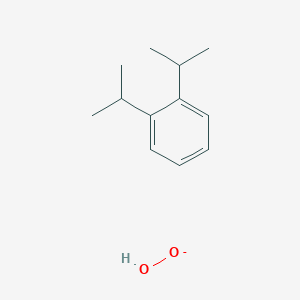
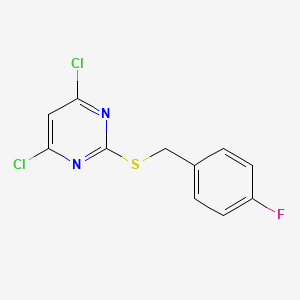
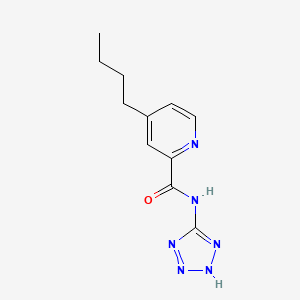

![N-[4-(trifluoromethylthio)phenyl]-3-oxobutanamide](/img/structure/B8358566.png)
![3-[4-(Ethoxycarbonyl)piperidinocarbonyl]aniline](/img/structure/B8358572.png)

